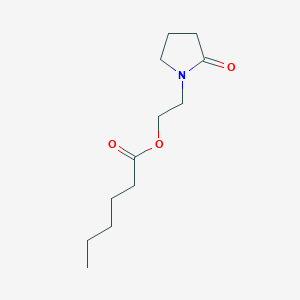

2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate

Description

Properties

CAS No. |

66397-81-7 |

|---|---|

Molecular Formula |

C12H21NO3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)ethyl hexanoate |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-7-12(15)16-10-9-13-8-5-6-11(13)14/h2-10H2,1H3 |

InChI Key |

AUUFKLCUKQITPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCN1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The preparation of 2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate can be approached through several retrosynthetic pathways:

- Esterification of 2-(2-oxopyrrolidin-1-yl)ethanol with hexanoic acid or hexanoyl chloride

- N-alkylation of 2-oxopyrrolidine with a pre-functionalized ethyl hexanoate derivative

- Multi-step synthesis involving construction of the pyrrolidone ring on a suitable precursor

Key Building Blocks

The synthesis typically requires the following key building blocks:

- 2-Oxopyrrolidine (pyrrolidin-2-one)

- 2-Hydroxyethyl derivatives

- Hexanoic acid or hexanoyl chloride

- Appropriate coupling reagents or catalysts

Direct Esterification Methods

Carboxylic Acid Activation

One of the most straightforward approaches involves the direct esterification of 2-(2-oxopyrrolidin-1-yl)ethanol with hexanoic acid using suitable activating agents.

Procedure:

- 2-(2-Oxopyrrolidin-1-yl)ethanol (1 equivalent) is dissolved in an appropriate solvent such as dichloromethane

- Hexanoic acid (1.1-1.2 equivalents) is added

- A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) is introduced

- The reaction is performed at temperatures ranging from 0°C to 25°C for 12-24 hours

- Purification by column chromatography yields the desired product

This approach is supported by analogous procedures described for similar compounds in the research literature, particularly those involving amide coupling reactions.

Acid Chloride Method

A more reactive approach utilizes hexanoyl chloride as the acylating agent.

Procedure:

- 2-(2-Oxopyrrolidin-1-yl)ethanol (1 equivalent) is dissolved in dichloromethane

- A base such as triethylamine or N-methylmorpholine (1.5 equivalents) is added

- Hexanoyl chloride (1.1 equivalents) is added dropwise at 0-5°C

- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours

- After standard workup, the product is isolated by extraction and purified by chromatography

This method typically provides higher yields (85-95%) and faster reaction times compared to direct esterification with the free acid.

N-Alkylation Approaches

Alkylation of 2-Oxopyrrolidine

This method involves the direct N-alkylation of 2-oxopyrrolidine with an appropriate alkylating agent.

Procedure:

- 2-Oxopyrrolidine (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

- A strong base such as sodium hydride (1.1 equivalents) is added at 0°C to deprotonate the amide

- 2-Bromoethyl hexanoate or similar alkylating agent (1.1 equivalents) is added dropwise

- The reaction is allowed to proceed at temperatures between 0°C and 70°C

- After completion, the reaction is quenched and the product isolated via extraction

This approach follows similar methodology to that described for the synthesis of various 2-oxo-1-pyrrolidine derivatives in patent literature.

Two-Step Approach via N-(2-Hydroxyethyl)pyrrolidin-2-one

A two-step approach involves:

- N-alkylation of 2-oxopyrrolidine with 2-bromoethanol or 2-chloroethanol

- Subsequent esterification of the resulting N-(2-hydroxyethyl)pyrrolidin-2-one with hexanoic acid or hexanoyl chloride

This method allows for better control of the regioselectivity and often provides cleaner products.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts reaction efficiency in these preparations. Table 1 summarizes suitable solvents based on the reaction type.

Table 1: Solvent Selection for Different Synthetic Approaches

| Reaction Type | Recommended Solvents | Observations |

|---|---|---|

| Direct Esterification | Dichloromethane, Toluene, Acetonitrile | Provides good solubility for reagents and moderate reaction rates |

| Acid Chloride Method | Dichloromethane, Toluene | Excellent for moisture-sensitive reactions |

| N-Alkylation | DMF, DMSO, Acetonitrile | Facilitates SN2 reactions; higher temperatures possible |

| Enzymatic Methods | Tert-butanol, Isopropanol, Buffer systems | Maintains enzyme activity; lower yields but higher selectivity |

Based on documented preparations of similar compounds, dichloromethane and acetonitrile often provide the best balance of reagent solubility and reaction efficiency.

Temperature Control

The reaction temperature must be carefully controlled based on the synthetic approach:

- For direct esterification methods, temperatures between 0°C and 25°C are typically optimal

- N-alkylation reactions often require higher temperatures (20-70°C) for completion

- Acid chloride reactions should be initiated at lower temperatures (0-5°C) and then allowed to warm to room temperature

As noted in patent literature, processes for preparing similar 2-oxo-1-pyrrolidine derivatives "are generally achieved at a temperature ranging from 0°C to 100°C, preferably ranging from 0°C to 70°C, more preferably ranging from 0°C to 20°C".

Catalysts and Additives

Various catalysts can enhance reaction rates and selectivity:

- Pyridine or 4-dimethylaminopyridine (DMAP) catalyzes esterification reactions

- Phase transfer catalysts such as tetrabutylammonium bromide may facilitate N-alkylation

- For enzymatic methods, lipases such as Novozyme's Promea® (EC 3.1.1.3) have been successfully employed for similar transformations

Alternative Synthetic Strategies

Ring Formation Approach

An alternative approach involves forming the 2-oxopyrrolidine ring on a preformed ethyl hexanoate derivative:

- Preparation of an appropriate γ-amino acid ethyl hexanoate derivative

- Cyclization to form the pyrrolidone ring

This approach mirrors methodologies described for similar compounds where "cyclisation of compound of formula (VI)" leads to the desired pyrrolidone products.

Enzymatic Methods

Enzyme-catalyzed preparations offer advantages in stereoselectivity and mild reaction conditions:

Procedure:

- A substrate precursor containing both the hexanoate and a suitable functional group for ring formation is prepared

- The substrate is subjected to enzymatic catalysis using lipases or amidases

- The reaction is typically performed in buffer systems at pH 7.0-7.5

- Temperatures between 25-30°C are maintained for 20-24 hours

- The product is isolated by extraction with an organic solvent such as dichloromethane

Enzymatic methods have been successfully employed for similar transformations, with enzyme loadings of 2.5% w/w often providing optimal results in terms of reaction time and yield.

A5.3 Catalysts and Additives7. Purification and Characterization

Purification Techniques

The crude this compound typically requires purification to remove unreacted starting materials and byproducts:

- Column Chromatography : Silica gel chromatography using gradients of ethyl acetate/hexane (typically starting with 1:3 and increasing to 1:1) provides effective separation

- Recrystallization : For larger scale preparations, recrystallization from appropriate solvent systems (ethyl acetate/hexane or isopropanol) can be employed

- Distillation : Vacuum distillation may be suitable for larger quantities, with expected boiling points in the range of 120-140°C at 0.5 mm Hg based on similar compounds

Analytical Characterization

The synthesized compound can be characterized using standard analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation

- Mass Spectrometry : Expected molecular ion at m/z 241 (M+H)⁺

- IR Spectroscopy : Characteristic absorption bands for the ester carbonyl (~1735 cm⁻¹) and amide carbonyl (~1680 cm⁻¹)

- Chiral HPLC : For assessing enantiomeric purity if asymmetric synthesis is employed

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 2 provides a comparative analysis of the different synthetic approaches based on expected outcomes for this compound and data from similar compounds.

Table 2: Comparison of Synthetic Approaches

| Method | Expected Yield (%) | Reaction Time (h) | Scalability | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 60-75 | 12-24 | Good | Simple execution, mild conditions | Moderate yields, longer reaction times |

| Acid Chloride Method | 85-95 | 4-6 | Good | High yields, shorter reaction times | Moisture sensitive, generates HCl |

| N-Alkylation | 70-85 | 8-16 | Moderate | Good regioselectivity | Requires strong bases, potential side reactions |

| Enzymatic Methods | 50-65 | 20-48 | Poor | High selectivity, environmentally friendly | Lower yields, longer reaction times, costly enzymes |

Industrial Scale Considerations

For industrial scale production, several factors should be considered:

- Safety : The acid chloride method generates hydrogen chloride gas, requiring appropriate safety measures

- Cost-effectiveness : Direct esterification may be more economical despite lower yields due to cheaper reagents

- Environmental impact : Enzymatic methods produce fewer waste products but have lower throughput

- Solvent recovery : Dichloromethane and toluene systems allow for effective solvent recovery and reuse

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-YL)ethyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- Key Differences: Shorter acetate chain vs. hexanoate, reducing lipophilicity.

- Synthesis : Direct esterification of pyrrolidone-containing carboxylic acids .

- Applications : Used as a research chemical in prodrug design due to its compact structure .

Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate

- Molecular Formula: C₁₂H₁₉NO₄

- Molecular Weight : 241.29 g/mol

- Key Differences : Additional keto group on the pyrrolidine ring (2,5-dioxo vs. 2-oxo), increasing polarity.

- Synthesis : Requires copper-catalyzed radical-ionic coupling for heterocyclic substitutions .

- Applications : Intermediate in polymer synthesis for iron chelation therapies .

Analogs with Heterocyclic Substitutions

2-(4-Methylthiazol-5-yl)ethyl Hexanoate

- Molecular Formula: C₁₂H₁₉NO₂S

- Molecular Weight : 241.35 g/mol

- Key Differences : Thiazole ring replaces pyrrolidone, introducing aromaticity and sulfur-based reactivity.

- Applications : Approved as a food additive (EAFUS) for flavor enhancement .

Simple Esters Without Heterocycles

Ethyl Hexanoate (Ethyl Caproate)

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Key Differences : Lacks heterocyclic groups, resulting in lower complexity and higher volatility.

- Applications : Widely used in fragrances and fruit flavorings due to its pineapple-like odor .

Comparative Data Table

Key Research Findings

Synthetic Mechanisms : Copper catalysts are critical for synthesizing pyrrolidone-containing esters, enabling radical-ionic pathways for heterocyclic substitutions .

Stability and Solubility: Thiazole-containing analogs (e.g., 2-(4-Methylthiazol-5-yl)ethyl hexanoate) demonstrate higher thermal stability due to aromaticity, whereas pyrrolidone esters balance polarity and lipophilicity .

Regulatory Status: Simple esters like ethyl hexanoate are GRAS (Generally Recognized as Safe) for food use, while pyrrolidone derivatives require rigorous safety profiling for pharmaceutical applications .

Q & A

Q. Methodology :

- Stepwise Synthesis : React 2-pyrrolidone with ethyl bromoacetate to form (2-oxopyrrolidin-1-yl)acetic acid derivatives, followed by esterification with hexanoic acid under acidic catalysis (e.g., H₂SO₄) .

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethyl acetate .

- Key Parameters : Temperature control (80–130°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and inert atmosphere (N₂/Ar) to minimize side reactions .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Q. Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidinone ring (δ ~2.3–2.8 ppm for CH₂ groups), ester carbonyl (δ ~170 ppm), and hexanoate chain (δ ~0.8–1.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 269.15 for C₁₃H₂₁NO₃⁺) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in benzimidazole derivatives with similar 2-oxopyrrolidinyl motifs .

Basic: How can purity and stability be assessed during storage?

Q. Methodology :

- HPLC Analysis : Use C18 columns (acetonitrile/water gradient) to detect impurities (e.g., residual starting materials or hydrolysis products like hexanoic acid) .

- Stability Studies : Store at –20°C under anhydrous conditions. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced: What mechanistic insights explain the reactivity of the 2-oxopyrrolidinyl group in ester derivatives?

Q. Methodology :

- Electrophilic Reactivity : The electron-withdrawing carbonyl in the pyrrolidinone ring enhances the electrophilicity of adjacent groups, facilitating nucleophilic substitutions (e.g., transesterification) .

- Ring-Opening Pathways : Under acidic/basic conditions, the lactam ring may hydrolyze to form linear amines, which can be monitored via kinetic studies (UV-Vis or LC-MS) .

Advanced: How can contradictory data on biological activity (e.g., neuroprotection vs. cytotoxicity) be resolved?

Q. Methodology :

- Dose-Response Studies : Evaluate mitochondrial function (e.g., Seahorse assay) in neuronal cell lines (e.g., SH-SY5Y) at varying concentrations (0.1–100 µM) to identify therapeutic vs. toxic thresholds .

- Metabolite Profiling : Use LC-MS/MS to detect metabolites (e.g., hexanoic acid or pyrrolidinone derivatives) that may contribute to cytotoxicity .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Q. Methodology :

- Formulation : Prepare oil-in-water emulsions using surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) to enhance bioavailability .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility while maintaining esterase-mediated activation .

Advanced: How do structural modifications influence activity in related compounds?

Q. Methodology :

- SAR Studies : Compare analogs with varying alkyl chain lengths (e.g., ethyl vs. hexyl esters) or substituents on the pyrrolidinone ring (e.g., methyl vs. trifluoromethyl). Assess via enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., mitochondrial complex I) .

Advanced: How can crystallization conditions be optimized for X-ray studies?

Q. Methodology :

- Solvent Screening : Test mixtures of ethyl acetate/hexane or methanol/water for slow evaporation.

- Temperature Gradients : Use gradient cooling (4°C to –20°C) to induce nucleation.

- Hydrogen Bond Analysis : Identify potential H-bond donors/acceptors (e.g., carbonyl groups) to guide co-crystallization with stabilizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.